molecular formula C17H11ClFN5O B2724478 6-(3-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-56-1

6-(3-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2724478
CAS RN: 863019-56-1
M. Wt: 355.76
InChI Key: INVPIUDSOHFJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C17H11ClFN5O and its molecular weight is 355.76. The purity is usually 95%.
BenchChem offers high-quality 6-(3-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

One significant area of application for this compound is in the development of anticancer agents. Researchers have synthesized a series of triazolopyrimidines, highlighting their unique mechanism of tubulin inhibition. These compounds have shown to promote tubulin polymerization in vitro without binding competitively with paclitaxel but instead inhibit the binding of vincas to tubulin. This mechanism is distinct and offers a way to overcome resistance attributed to several multidrug resistance transporter proteins. Selected compounds in this series demonstrated the ability to inhibit tumor growth in nude mouse xenograft models, showcasing their high potency and efficacy when dosed either orally or intravenously (Zhang et al., 2007).

Antimicrobial Activities

The compound has also been utilized in the synthesis of novel derivatives with promising antimicrobial activities. For instance, a study on the synthesis of various triazolo[4,5-d]pyrimidin-7-ones and related compounds revealed their potential as antimicrobial agents. Such derivatives have been tested for their activities against different bacterial strains, showing excellent inhibitory effects against a range of microorganisms, which suggests their potential use in addressing antibiotic resistance (Farghaly & Hassaneen, 2013).

Fluorescence Imaging and Materials Science

Another application area for derivatives of this compound is in the development of organic fluorophores for fluorescence imaging and materials science. A study described the synthesis of 2-aryl-2,4-dihydro-5H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ones, highlighting their absorption in the ultraviolet region and good emission in the blue region. These photophysical properties suggest potential applications of the derivatives as organic fluorophores in fluorescence imaging and materials science, due to their facile synthesis and effective photophysical characteristics in aqueous mediums (Eltyshev et al., 2018).

properties

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O/c18-12-3-1-2-11(8-12)9-23-10-20-16-15(17(23)25)21-22-24(16)14-6-4-13(19)5-7-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVPIUDSOHFJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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